3'-MOE Modification Directs Conformational Preference for N-Type Sugar Pucker in Oligonucleotides
The 3'-O-methoxyethyl (3'-MOE) modification in this compound drives the sugar conformation of resulting oligonucleotides towards an N-type (North, C3'-endo) conformation [1]. In a direct head-to-head NMR comparison, 2',5'-linked adenine trimers containing a 3'-MOE group (3'-MOE-A3) showed a preference for N-type conformers, which is a prerequisite for antisense hybridization [2]. This is a quantifiable, structurally verifiable difference from 2'-MOE-modified analogs. The drive towards the N-conformation is weaker for 2'-MOE in 3',5'-linked analogs compared to the 3'-MOE in 2',5'-linked oligomers [3].
| Evidence Dimension | Sugar pucker conformational preference |
|---|---|
| Target Compound Data | N-type (North, C3'-endo) conformer preference in 3'-MOE-A3(2',5') |
| Comparator Or Baseline | 2'-MOE modification in 3',5'-linked analogs; 3'-OH in ribo analogs |
| Quantified Difference | 3'-MOE drives N↔S equilibrium towards N more effectively than 2'-MOE in corresponding analogs; the drive is weaker for 2'-MOE compared to 3'-OH |
| Conditions | NMR spectroscopy in aqueous solution, temperature-dependent 3JHH, 3JHP, and 3JCP coupling constants (273–343 K) |
Why This Matters
This evidence demonstrates that the 3'-MOE modification, unique to this compound, actively preorganizes oligonucleotides for target binding, a key parameter for functional RNA design not achievable with 2'-MOE building blocks.
- [1] Polak, M., Manoharan, M., Inamati, G. B., & Plavec, J. (2003). Tuning of conformational preorganization in model 2',5'- and 3',5'-linked oligonucleotides by 3'- and 2'-O-methoxyethyl modification. Nucleic Acids Research, 31(8), 2066-2076. View Source
- [2] Polak, M., et al. (2003). Nucleic Acids Research, 31(8), 2066-2076. View Source
- [3] Polak, M., et al. (2003). Nucleic Acids Research, 31(8), 2066-2076. View Source
